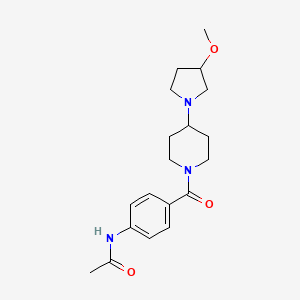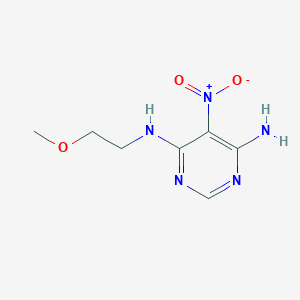![molecular formula C15H21N3O4S B2717164 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one CAS No. 2415565-76-1](/img/structure/B2717164.png)
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR (mammalian target of rapamycin) inhibitors. It has been extensively studied for its potential use in treating various types of cancers and other diseases.
Mécanisme D'action
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one inhibits the mTOR pathway by binding to the active site of the mTOR kinase. This prevents the activation of downstream targets involved in cell growth and survival, such as p70S6K and 4E-BP1. The inhibition of these targets leads to a decrease in protein synthesis, cell proliferation, and cell survival. Additionally, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to induce autophagy, a process in which cells recycle damaged or unwanted cellular components.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of breast cancer, prostate cancer, and ovarian cancer. In addition to its anti-cancer effects, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes and multiple sclerosis. However, the compound has also been associated with some toxicities, such as gastrointestinal side effects and hematological abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. It is also relatively easy to synthesize and has a long half-life in vivo. However, the compound has some limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for research on 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. Another area of interest is the investigation of the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one treatment and to optimize dosing regimens to minimize toxicity.
Méthodes De Synthèse
The synthesis of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one involves a series of chemical reactions starting from 3-methyl-4-methoxybenzaldehyde. The final product is obtained by reacting the intermediate compound with piperazine and sulfonyl chloride. The synthesis method has been optimized to produce high yields of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one with high purity.
Applications De Recherche Scientifique
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been extensively studied for its potential use in treating various types of cancers, including breast cancer, prostate cancer, and ovarian cancer. It has also been investigated for its potential use in treating other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis. The compound has been shown to inhibit the mTOR pathway, which is involved in cell growth, survival, and metabolism. By inhibiting this pathway, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can prevent the growth and proliferation of cancer cells and other diseased cells.
Propriétés
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-7-13(3-4-14(11)22-2)23(20,21)18-8-12(9-18)17-6-5-16-15(19)10-17/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPHGFTJBLPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3CCNC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)

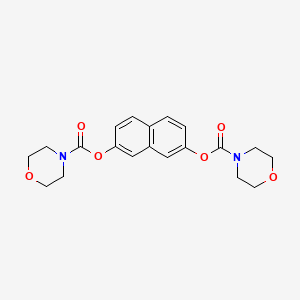
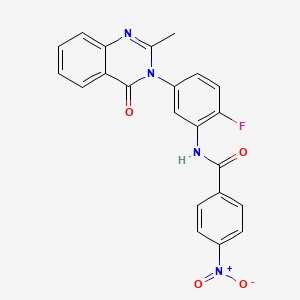
![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)
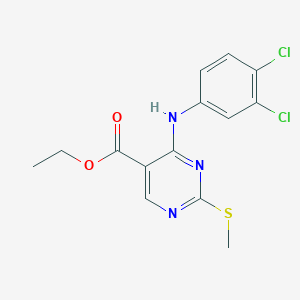
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)
